2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
CAS No.: 1707358-15-3
VCID: VC2766294
Molecular Formula: C10H9F5N2
Molecular Weight: 252.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a synthetic organic compound characterized by the presence of both pyrrolidine and pyridine rings, along with fluorine atoms. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities. Synthesis MethodsThe synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions:
Chemical Reactions AnalysisThis compound can undergo various chemical reactions, including:
Scientific Research Applications2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of ActionThe mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorine atoms play a crucial role in enhancing its binding affinity and specificity through hydrogen bonding and hydrophobic interactions. Biological ActivityThis compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. It is being explored for various therapeutic applications, including neurological disorders and other diseases where its unique structural features may offer advantages. |
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CAS No. | 1707358-15-3 |
Product Name | 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine |
Molecular Formula | C10H9F5N2 |
Molecular Weight | 252.18 g/mol |
IUPAC Name | 2-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C10H9F5N2/c11-9(12)3-5-17(6-9)8-7(10(13,14)15)2-1-4-16-8/h1-2,4H,3,5-6H2 |
Standard InChIKey | IKNBKCRSIOSRAN-UHFFFAOYSA-N |
SMILES | C1CN(CC1(F)F)C2=C(C=CC=N2)C(F)(F)F |
Canonical SMILES | C1CN(CC1(F)F)C2=C(C=CC=N2)C(F)(F)F |
PubChem Compound | 86810954 |
Last Modified | Aug 16 2023 |
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